molecular formula C25H24N2O3 B1665490 pentyl 2-(3-amino-6-iminoxanthen-9-yl)benzoate CAS No. 120167-03-5

pentyl 2-(3-amino-6-iminoxanthen-9-yl)benzoate

Cat. No.: B1665490
CAS No.: 120167-03-5
M. Wt: 400.5 g/mol
InChI Key: YDISASJUIRXAHM-UHFFFAOYSA-N
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Description

pentyl 2-(3-amino-6-iminoxanthen-9-yl)benzoate is a chemical compound known for its fluorescent properties. It is a derivative of xanthene and benzoic acid, and it exhibits a bright yellow-green fluorescence. This compound is commonly used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentyl 2-(3-amino-6-iminoxanthen-9-yl)benzoate typically involves the condensation of 6-amino-3-imino-3H-xanthene-9-yl with benzoic acid derivatives. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is heated to facilitate the condensation process, resulting in the formation of the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

pentyl 2-(3-amino-6-iminoxanthen-9-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

pentyl 2-(3-amino-6-iminoxanthen-9-yl)benzoate is widely used in scientific research due to its fluorescent properties. Some of its applications include:

    Fluorescent Probes: Used as a fluorescent probe in various biological assays to detect and quantify biomolecules.

    Cell Imaging: Employed in cell imaging techniques to visualize cellular structures and processes.

    Mitochondrial Staining: Utilized for staining mitochondria in live cells to study mitochondrial function and dynamics.

    Flow Cytometry: Used in flow cytometry to analyze cell populations based on fluorescence intensity.

Mechanism of Action

The mechanism of action of pentyl 2-(3-amino-6-iminoxanthen-9-yl)benzoate involves its ability to fluoresce upon excitation with light. The compound absorbs light at a specific wavelength and emits light at a longer wavelength, resulting in fluorescence. This property is utilized in various assays and imaging techniques to detect and visualize biological molecules and structures .

Comparison with Similar Compounds

pentyl 2-(3-amino-6-iminoxanthen-9-yl)benzoate is similar to other xanthene derivatives, such as:

    Rhodamine 123: Another xanthene derivative with similar fluorescent properties, commonly used in cell imaging and flow cytometry.

    Fluorescein: A widely used fluorescent dye with different excitation and emission wavelengths, often used in microscopy and flow cytometry.

    Tetramethylrhodamine: A derivative of rhodamine with distinct fluorescent properties, used in various biological assays.

Uniqueness

What sets this compound apart is its specific excitation and emission wavelengths, which make it suitable for certain applications where other fluorescent dyes may not be as effective. Its ability to selectively stain mitochondria and its high fluorescence quantum yield are also notable features.

Properties

CAS No.

120167-03-5

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

pentyl 2-(3-amino-6-iminoxanthen-9-yl)benzoate

InChI

InChI=1S/C25H24N2O3/c1-2-3-6-13-29-25(28)19-8-5-4-7-18(19)24-20-11-9-16(26)14-22(20)30-23-15-17(27)10-12-21(23)24/h4-5,7-12,14-15,26H,2-3,6,13,27H2,1H3

InChI Key

YDISASJUIRXAHM-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N

Canonical SMILES

CCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

amyl rhodamine
amyl-O-(6-amino-3-imino-3H-xanthene-9-yl)benzoate
amylrhodamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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pentyl 2-(3-amino-6-iminoxanthen-9-yl)benzoate
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pentyl 2-(3-amino-6-iminoxanthen-9-yl)benzoate
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pentyl 2-(3-amino-6-iminoxanthen-9-yl)benzoate

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